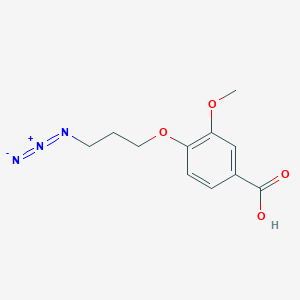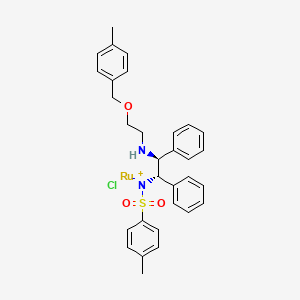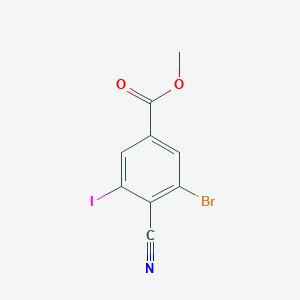
4-(3-Azidopropoxy)-3-methoxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar azide-containing compounds has been discussed in various studies. For instance, the phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .Molecular Structure Analysis
The molecular structure of a similar compound, “4-(3-azidopropoxy)benzamide”, includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 28 bonds. There are 16 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Azides are known to be extremely good nucleophiles. They are more nucleophilic than any amine, making them useful for forming C-N bonds in nucleophilic substitution reactions . Azides can also undergo denitrogenative reductions .Wissenschaftliche Forschungsanwendungen
Nanohybrid Formation for Controlled Flavor Release
4-hydroxy-3-methoxybenzoic acid, a flavoring agent, has been successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids, demonstrating controlled release potential for flavor molecules (Hong, Oh, & Choy, 2008).
Enzyme Interactions in Microbial Metabolism
Research on 4-methoxybenzoate monooxygenase systems from Pseudomonas putida has revealed insights into the microbial metabolism of para-substituted benzoic acid derivatives, highlighting the specificity for certain benzoic acid derivatives including 3-methoxybenzoate (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Antibacterial Activity of Derivatives
Studies on hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid have demonstrated significant antibacterial activity against Bacillus spp., suggesting potential applications in antimicrobial treatments (Popiołek & Biernasiuk, 2016).
Methanol Production by Pseudomonas putida
Pseudomonas putida has been observed to metabolize certain methoxybenzoic acids, producing methanol as a byproduct, which could be relevant for bioconversion processes (Donnelly & Dagley, 1980).
Synthesis of Pharmaceutical Ingredients
Vanillic acid, a derivative of 4-hydroxy-3-methoxybenzoic acid, is used in the synthesis of various pharmaceutical ingredients, underlining its significance in pharmaceutical chemistry (Satpute, Gangan, & Shastri, 2018).
Catalytic Demethylation and Demethenylation
CYP199A4 enzyme has been shown to efficiently demethylate 4-methoxybenzoic acid, pointing towards applications in selective oxidative demethylation or demethenylation processes in synthetic biocatalysis (Coleman et al., 2015).
Inhibitory Effects on Enzymes
4-hydroxy-3-methoxybenzoic acid exhibits inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in cosmetology and dermatology (Gong, 2013).
Zukünftige Richtungen
The use of azide-containing compounds in various fields of research and industry is promising. They have been used in the synthesis of various organonitrogen compounds and are of great significance in synthetic organic chemistry, chemical biology, and materials chemistry . Further study of the antibacterial action of these compounds is likely to identify new agents against resistant bacterial strains .
Eigenschaften
IUPAC Name |
4-(3-azidopropoxy)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-10-7-8(11(15)16)3-4-9(10)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXBERAIBRCEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















